1-(2H-1,3-benzodioxol-5-yl)-3-(5-benzyl-1,3,4-oxadiazol-2-yl)urea is a compound with the molecular formula CHNO and a molecular weight of 338.323 g/mol. This compound is recognized for its potential applications in scientific research, particularly in medicinal chemistry and pharmacology. The structure features both a benzodioxole moiety and an oxadiazole derivative, which may contribute to its biological activity and interaction with various biological targets.
The compound is classified under urea derivatives and is often utilized as a research chemical. It has been cataloged in databases such as PubChem and BenchChem, indicating its relevance in chemical research and potential therapeutic applications . The compound's registration number is 1209806-93-8.
The synthesis of 1-(2H-1,3-benzodioxol-5-yl)-3-(5-benzyl-1,3,4-oxadiazol-2-yl)urea typically involves multi-step reactions that integrate various organic synthesis techniques. The initial steps may include the formation of the benzodioxole structure followed by the introduction of the oxadiazole moiety.
One reported method involves the use of a Mannich reaction to create a precursor compound, which is then subjected to cyclization reactions to form the oxadiazole ring. The final urea linkage can be formed through standard coupling reactions involving isocyanates or carbamates . These synthetic pathways require careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product.
The compound can undergo various chemical reactions typical for urea derivatives, including hydrolysis, substitution reactions, and cyclization. The presence of functional groups such as the benzodioxole and oxadiazole rings allows for further derivatization which may enhance its biological activity.
For instance, the oxadiazole moiety can participate in nucleophilic substitution reactions under appropriate conditions, potentially leading to new derivatives with altered pharmacological properties. Additionally, the urea group can be involved in hydrogen bonding interactions which are crucial for biological activity.
The mechanism of action for 1-(2H-1,3-benzodioxol-5-yl)-3-(5-benzyl-1,3,4-oxadiazol-2-yl)urea is not fully elucidated but is hypothesized to involve interactions with specific biological targets such as enzymes or receptors. The unique structural features may allow it to modulate biological pathways effectively.
Preliminary studies suggest that compounds containing similar structural motifs exhibit activities such as anti-inflammatory or anticancer effects. Further research is needed to clarify the specific pathways through which this compound exerts its effects.
The compound is typically presented as a white solid with a melting point range from approximately 423 K to 425 K. Its solubility profile indicates that it is soluble in common organic solvents which facilitates its use in laboratory settings.
The stability of 1-(2H-1,3-benzodioxol-5-yl)-3-(5-benzyl-1,3,4-oxadiazol-2-yl)urea under various conditions (e.g., pH variations and temperature changes) remains an area for further investigation. Understanding these properties is crucial for determining its storage requirements and potential degradation pathways .
This compound holds promise for various scientific applications including:
Research into derivatives of this compound could lead to novel therapeutic agents with enhanced efficacy or reduced side effects compared to existing treatments .
CAS No.: 85551-10-6
CAS No.: 2134602-45-0
CAS No.: 58-36-6
CAS No.:
CAS No.: 290308-51-9